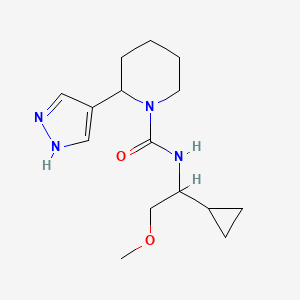
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
Mecanismo De Acción
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from this compound administration can have a range of effects on neuronal activity and behavior. GABA is known to play a crucial role in regulating neuronal activity in the brain, and an increase in GABA levels can lead to a reduction in neuronal excitability and a decrease in the release of other neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of GABA on neuronal activity and behavior. However, there are also limitations to the use of this compound in laboratory experiments. It is a highly specialized compound that requires a high level of expertise in organic chemistry to synthesize, and it can be expensive to obtain.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the exploration of the therapeutic potential of this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on neuronal activity and behavior.
Métodos De Síntesis
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the use of specialized equipment and techniques, and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been the subject of extensive research in the field of neuroscience, with a particular focus on its potential therapeutic applications for the treatment of various neurological and psychiatric disorders. Studies have shown that inhibition of GABA transaminase by this compound can lead to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
Propiedades
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-10-13(11-5-6-11)18-15(20)19-7-3-2-4-14(19)12-8-16-17-9-12/h8-9,11,13-14H,2-7,10H2,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXYMCEFFRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

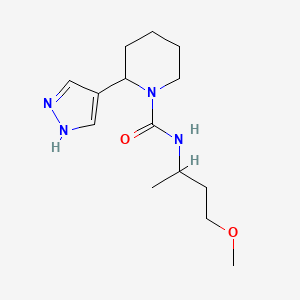
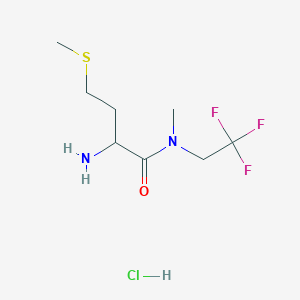
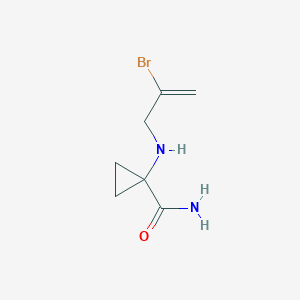
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
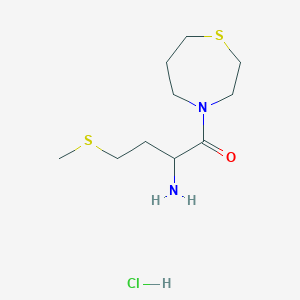
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
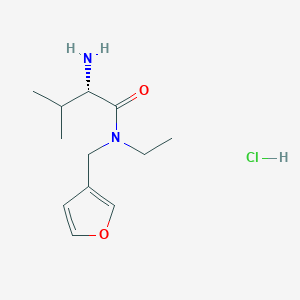
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)
